![molecular formula C6H3ClN2OS B2385860 7-Cloro-5H-tiazolo[3,2-a]pirimidin-5-ona CAS No. 66155-69-9](/img/structure/B2385860.png)

7-Cloro-5H-tiazolo[3,2-a]pirimidin-5-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

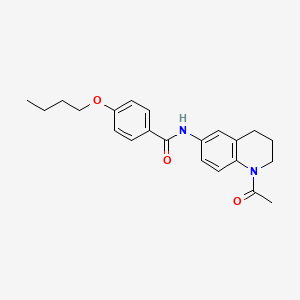

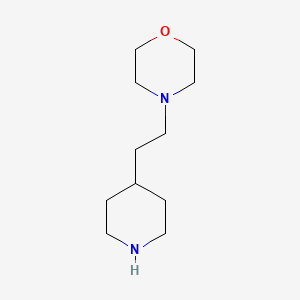

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a chemical compound with the molecular formula C6H3ClN2OS . It has a molecular weight of 200.65 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot three-component reaction of 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100 °C . Another method involves the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .Molecular Structure Analysis

The molecular structure of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one consists of a thiazolo[3,2-a]pyrimidin-5-one core with a chlorine atom attached . The InChI code for this compound is 1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 .Physical And Chemical Properties Analysis

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a solid substance . It has a molecular weight of 200.65 . The compound should be stored in an inert atmosphere at 2-8°C .Mecanismo De Acción

The mechanism of action of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. It may also interact with specific receptors in cells, leading to changes in cellular signaling pathways.

Biochemical and Physiological Effects:

Studies have shown that 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one has a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to have antibacterial activity, suggesting its potential use as an antimicrobial agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is its versatility in various scientific research applications. It has been shown to be effective in a range of experimental systems, including cell culture models and animal studies. However, its use in clinical trials is limited by its toxicity and potential side effects.

Direcciones Futuras

There are many potential future directions for the investigation of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential use in combination therapy for cancer treatment. In addition, its antibacterial activity is being explored for the development of new antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Métodos De Síntesis

The synthesis of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one involves the reaction of 2-aminothiazole with ethyl acetoacetate and chloroacetyl chloride. The resulting intermediate is then cyclized with ammonium acetate to yield the final product. This method has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

- Propiedades Anticancerígenas: Los investigadores han explorado derivados de este compuesto como posibles agentes anticancerígenos. Por ejemplo, las nuevas 3,5-diaril-tiazolo[4,5-d]pirimidinas (estructuras relacionadas) demostraron efectos antiproliferativos contra la leucemia, el cáncer de pulmón, el cáncer de colon, el melanoma, el cáncer de ovario y el cáncer renal .

- Antagonistas del Receptor 5-HT2A: Se sintetizaron y evaluaron derivados puenteados con etileno de la 7-Cloro-5H-tiazolo[3,2-a]pirimidin-5-ona como antagonistas del receptor 5-HT2A, lo que podría tener implicaciones en los trastornos psiquiátricos y neurológicos .

Química Medicinal y Desarrollo de Fármacos

Safety and Hazards

The safety information for 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Análisis Bioquímico

Biochemical Properties

It is known that thiazolo[3,2-A]pyrimidin-5-one derivatives have been associated with a wide range of biological activities, including antibacterial and antitubercular activities .

Cellular Effects

Some thiazolo[3,2-A]pyrimidin-5-one derivatives have shown significant antiproliferative effects against certain cancer cell lines .

Propiedades

IUPAC Name |

7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDIFMCSMLMWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CC(=O)N21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)

![2-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2385797.png)

![2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2385799.png)